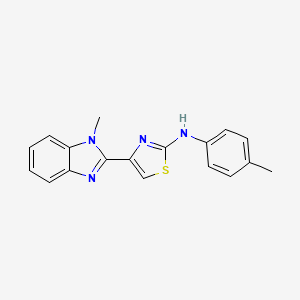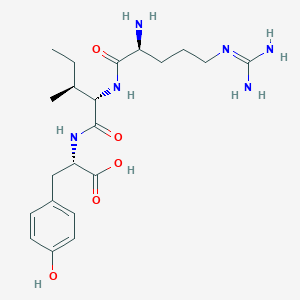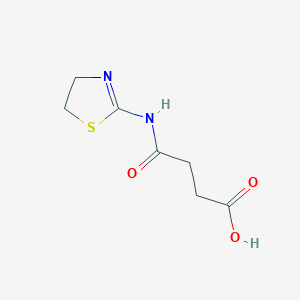
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Hantzsch synthesis, which is a multi-component reaction that combines a β-keto ester, an aldehyde, and a thiourea under acidic conditions . The reaction typically requires heating and can be carried out in a solvent such as ethanol or methanol. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Scientific Research Applications
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid can be compared with other thiazole derivatives, such as:
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)-3-methylbenzoic acid: This compound has a similar structure but with a methyl group attached to the benzene ring, which can affect its biological activity and chemical properties.
2-(4,5-Dihydro-1,3-thiazol-2-ylamino)acetamide: This compound has an acetamide group instead of a butanoic acid group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .
Properties
CAS No. |
342021-94-7 |
|---|---|
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H10N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H2,(H,11,12)(H,8,9,10) |
InChI Key |
JVYRUYSNFGMTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


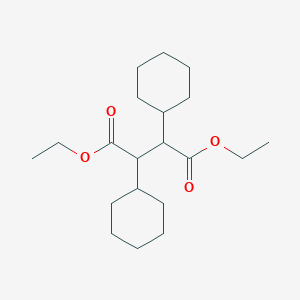
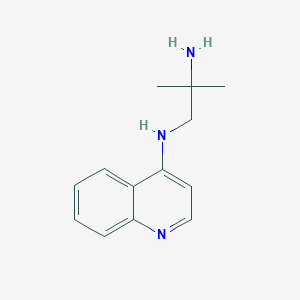
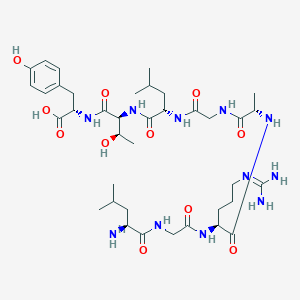
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)
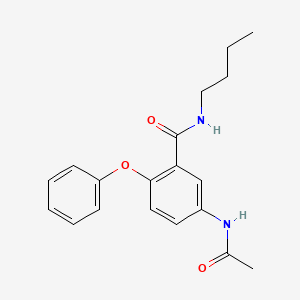

![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
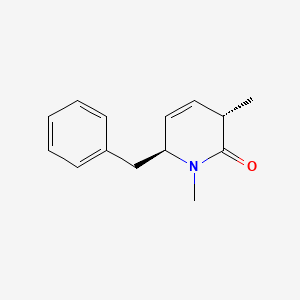
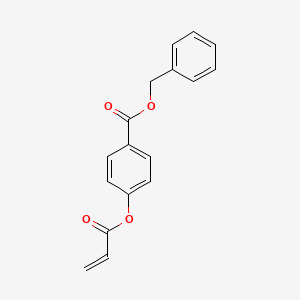
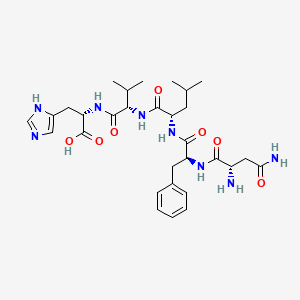
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)
